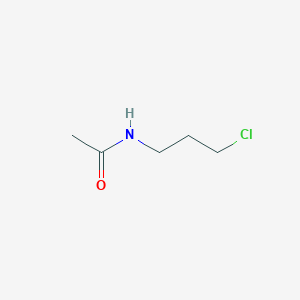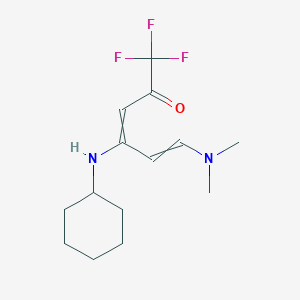
2-(2-Fluorofenil)-2-pirrolidin-1-iletanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is an organic compound that belongs to the class of phenethylamines It features a fluorophenyl group attached to a pyrrolidine ring via an ethanamine chain
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride to form the intermediate 2-(2-fluorophenyl)pyrrolidine.
Final Product Formation: The intermediate is then reacted with ethylamine under appropriate conditions to yield the final product, 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorophenyl)-2-pyrrolidin-1-ylethanamine
- 2-(2-Bromophenyl)-2-pyrrolidin-1-ylethanamine
- 2-(2-Methylphenyl)-2-pyrrolidin-1-ylethanamine
Uniqueness
2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-6-2-1-5-10(11)12(9-14)15-7-3-4-8-15/h1-2,5-6,12H,3-4,7-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXMLEAKOYMGHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390213 |
Source


|
| Record name | 2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-16-4 |
Source


|
| Record name | 2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(3-Fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1306602.png)
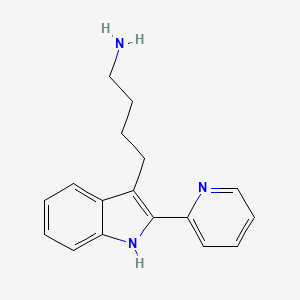
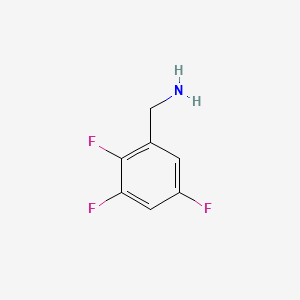
![1H-indole-3-carbaldehyde N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1306607.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B1306610.png)
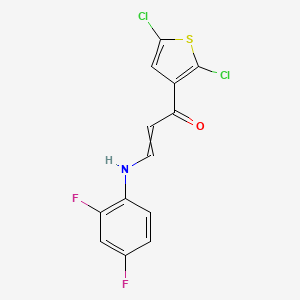
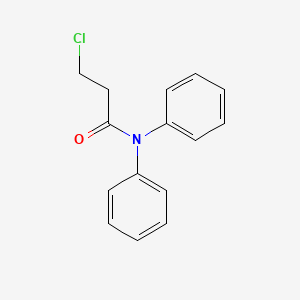
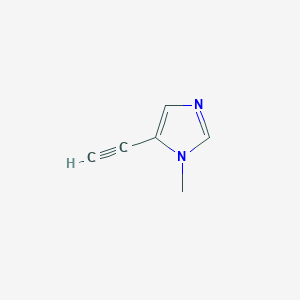
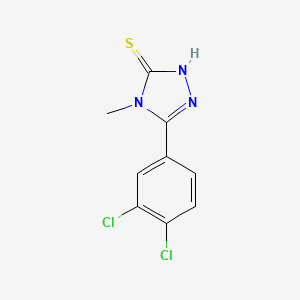
![(E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1306631.png)

